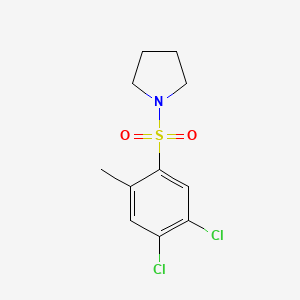

1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine

Descripción

Propiedades

IUPAC Name |

1-(4,5-dichloro-2-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2S/c1-8-6-9(12)10(13)7-11(8)17(15,16)14-4-2-3-5-14/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYCHMSOEAGICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 4,5-Dichloro-2-methylbenzenesulfonyl Chloride

The sulfonyl chloride is typically prepared via chlorosulfonation of 4,5-dichloro-2-methylbenzene. While explicit details for this intermediate are scarce in literature, analogous protocols suggest the following:

Sulfonamide Formation

The sulfonyl chloride reacts with pyrrolidine in a nucleophilic substitution reaction:

General Procedure :

-

Dissolve 4,5-dichloro-2-methylbenzenesulfonyl chloride (1 eq) in anhydrous dichloromethane (DCM).

-

Add pyrrolidine (1.2 eq) dropwise at 0°C under nitrogen atmosphere.

-

Introduce a tertiary amine base (e.g., triethylamine, 1.5 eq) to scavenge HCl.

-

Stir at room temperature for 12–24 hours.

-

Wash the organic layer with water, brine, and dry over Na₂SO₄.

-

Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 65–75% | |

| Reaction Time | 12–24 h | |

| Purification | Recrystallization (ethanol/water) |

One-Pot Sulfonation Using Thionyl Chloride

An alternative one-pot method avoids isolating the sulfonyl chloride intermediate. This approach combines sulfonic acid formation, chlorination, and amidation in a single reaction vessel.

Procedure :

-

React 4,5-dichloro-2-methylbenzenesulfonic acid (1 eq) with thionyl chloride (SOCl₂, 3 eq) at reflux (70°C) for 3 h to generate the sulfonyl chloride in situ.

-

Cool to 0°C, add pyrrolidine (1.2 eq) and triethylamine (1.5 eq).

-

Stir at room temperature for 6 h.

-

Extract with DCM, wash with 1M HCl and brine, dry, and concentrate.

Advantages :

-

Eliminates handling hygroscopic sulfonyl chlorides.

-

Reduces purification steps.

Limitations :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, significantly reducing synthesis time. This method is ideal for high-throughput applications.

Protocol :

-

Mix 4,5-dichloro-2-methylbenzenesulfonyl chloride (1 eq), pyrrolidine (1.2 eq), and K₂CO₃ (2 eq) in DMF.

-

Irradiate at 100°C for 20 min (300 W).

-

Cool, dilute with water, and extract with ethyl acetate.

Comparison with Conventional Heating :

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 20 min | 12–24 h |

| Yield | 70–80% | 65–75% |

| Energy Efficiency | High | Moderate |

Solid-Phase Synthesis for Parallel Optimization

Solid-phase techniques enable combinatorial optimization of reaction conditions. Immobilized sulfonyl chlorides on resin allow for iterative coupling with pyrrolidine derivatives.

Steps :

-

Functionalize Wang resin with 4,5-dichloro-2-methylbenzenesulfonyl chloride.

-

Treat with pyrrolidine in DMF (2 h, rt).

-

Cleave product from resin using TFA/water (95:5).

Applications :

-

Rapid screening of reaction parameters (e.g., solvents, bases).

-

Ideal for generating analogs with modified pyrrolidine substituents.

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous-phase reactions to enhance sustainability.

Example :

-

Mechanochemical Synthesis : Grind 4,5-dichloro-2-methylbenzenesulfonyl chloride and pyrrolidine with K₂CO₃ in a ball mill (30 min). Yield: ~60%.

Critical Analysis of Methodologies

Yield Optimization

Análisis De Reacciones Químicas

1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has indicated that compounds containing sulfonamide groups, such as 1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine, exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In a study assessing the antimicrobial properties of related sulfonamide derivatives, compounds demonstrated significant inhibition zones against pathogens like Pseudomonas aeruginosa and Aspergillus fumigatus .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives is well-documented. Compounds similar to this compound have shown promising results in reducing inflammation through inhibition of inflammatory mediators. For instance, certain derivatives displayed IC50 values lower than standard anti-inflammatory drugs like diclofenac in various in vitro assays .

Potential as Anticancer Agents

Emerging studies suggest that pyrrolidine-based compounds may possess anticancer properties. The structural features of this compound allow for interaction with biological targets involved in cancer progression. Molecular docking studies have indicated that this compound can effectively bind to proteins associated with tumor growth, highlighting its potential as a lead compound for anticancer drug development .

Cardiovascular Applications

Compounds derived from pyrrolidine structures have been investigated for their cardiovascular benefits, particularly in conditions such as hypertension and myocardial ischemia. Their mechanism often involves modulation of zinc hydrolase activity, which plays a role in vascular health .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where derivatives of this compound have been tested:

- Study on Antimicrobial Efficacy : A series of related compounds were synthesized and screened against a panel of bacteria and fungi. Results showed that modifications to the sulfonamide moiety significantly enhanced antimicrobial activity .

- Anti-inflammatory Assays : In vitro evaluations demonstrated that specific derivatives exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising alternative for treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural stability and enhances binding affinity .

Comparación Con Compuestos Similares

Similar compounds to 1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine include other sulfonyl pyrrolidines and related heterocyclic compounds. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. For example:

1-(4-Chloro-2-methylbenzenesulfonyl)pyrrolidine: Similar structure but with one less chlorine atom, affecting its reactivity and binding properties.

1-(4,5-Dichloro-2-methylbenzenesulfonyl)piperidine: Similar sulfonyl group but with a piperidine ring instead of pyrrolidine, leading to different steric and electronic effects.

Actividad Biológica

1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a pyrrolidine ring substituted with a sulfonyl group attached to a dichlorinated aromatic system. This structural configuration is believed to contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various sulfonamide derivatives, including those similar to this compound.

In Vitro Studies

- Antibacterial Activity : A series of compounds bearing sulfonyl groups have demonstrated significant antibacterial properties against Gram-positive bacteria. For instance, compounds structurally related to this compound exhibited varying degrees of activity against Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values ranging from 16 µg/mL to 128 µg/mL .

- Fungal Activity : The compound has also been evaluated for antifungal activity. In studies involving multidrug-resistant strains of fungi such as Candida auris, derivatives showed promising results, indicating potential for further development .

Anticancer Activity

The compound's anticancer properties have been explored in various cancer cell lines.

Case Studies

- Pancreatic Cancer : In a study involving pancreatic cancer cells (MIA PaCa-2), related compounds demonstrated significant inhibition of ATP production, indicating potential as an OXPHOS inhibitor with an IC50 value of 118.5 ± 2.2 nM when glucose was replaced with galactose . This suggests that the compound could disrupt mitochondrial function in cancer cells.

- Lung Cancer : The anticancer activity was further characterized in A549 human lung cancer cells, where derivatives showed notable antiproliferative effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives.

| Compound | Structure | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| Compound A | Similar structure | 16 (S. aureus) | 0.58 (pancreatic cancer) |

| Compound B | Related derivative | 32 (E. faecalis) | 0.31 (pancreatic cancer) |

| Compound C | Another analogue | 128 (C. auris) | Not evaluated |

The mechanisms behind the biological activity of this compound are believed to involve:

- Inhibition of Enzymatic Activity : Compounds have shown the ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Disruption of Mitochondrial Function : The ability to inhibit ATP production suggests a mechanism that targets mitochondrial respiration pathways in cancer cells.

Q & A

Q. How do researchers validate computational predictions of reaction mechanisms experimentally?

- Methodological Answer : Isotopic labeling (e.g., ) tracks oxygen transfer in sulfonylation steps. Kinetic isotope effects (KIE) and tandem MS/MS fragmentation confirm predicted transition states .

Data Reproducibility and Safety

Q. What protocols ensure reproducibility in biological assays using this compound?

Q. What safety precautions are critical when handling hazardous byproducts (e.g., chlorinated intermediates)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.